

# physical and chemical properties of 2-(trifluoromethyl)benzoic acid hydrazide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzohydrazide

Cat. No.: B1306051

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## An In-depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of 2-(trifluoromethyl)benzoic acid hydrazide, a key chemical intermediate. It details the compound's physical and chemical properties, spectral data, synthesis protocols, and significant reactivity. Furthermore, this guide explores its relevance and applications in the fields of medicinal chemistry and drug development, supported by experimental methodologies and graphical workflows to illustrate key processes.

## Core Physical and Chemical Properties

2-(Trifluoromethyl)benzoic acid hydrazide, with CAS Number 344-95-6, is a fluorinated aromatic compound.<sup>[1]</sup> Its structure incorporates a trifluoromethyl group on the benzene ring, which significantly influences its chemical characteristics. The compound typically appears as a white solid.<sup>[2]</sup> Proper storage involves maintaining it under an inert gas like nitrogen or argon at temperatures between 2 and 8°C.<sup>[2]</sup>

Table 1: Summary of Physical and Chemical Data

Property	Value	Source
CAS Number	344-95-6	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O	[1][2][3]
Molecular Weight	204.15 g/mol	[1][2][3]
IUPAC Name	2-(trifluoromethyl)benzohydrazide	[3][4]
Synonyms	2-(Trifluoromethyl)benzhydrazide	[1][2]
Melting Point	132-134 °C	[1][2]
Appearance	White Solid	[2]
Predicted Density	1.356 ± 0.06 g/cm <sup>3</sup>	[2]
Predicted pKa	11.84 ± 0.10	[2]

| Predicted XlogP | 0.3 [[3][5]] |

## Spectral Data

Detailed spectral analysis is crucial for the structural confirmation and purity assessment of 2-(trifluoromethyl)benzoic acid hydrazide. While specific experimental spectra for this exact compound are not readily available in the provided search results, data for its parent compound, 2-(trifluoromethyl)benzoic acid, and related hydrazides are well-documented and serve as a valuable reference.

Table 2: Spectral Data Summary

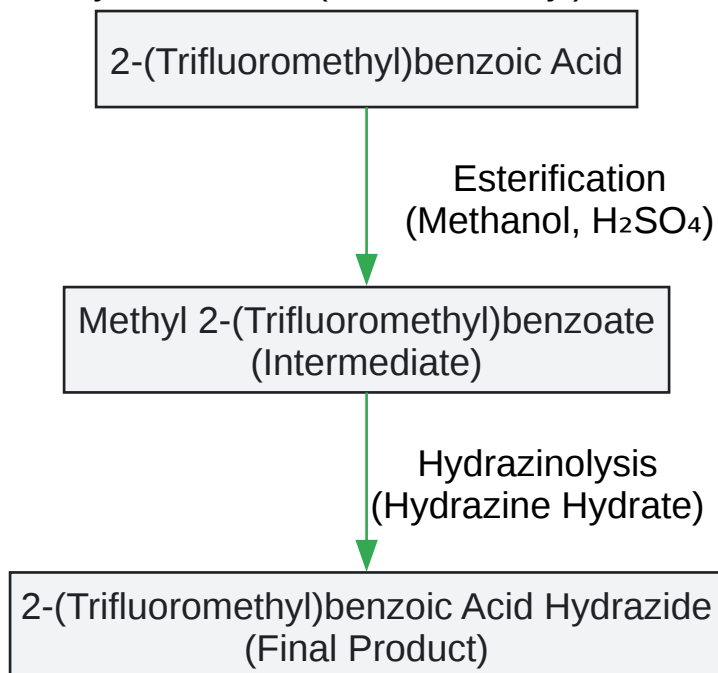
Data Type	Compound	Availability/Information	Source
Mass Spectrometry (MS)	2-(Trifluoromethyl)benzoic acid hydrazide	Predicted Collision Cross Section (CCS) values are available.	[5]
Mass Spectrometry (MS)	2-(Trifluoromethyl)benzoic acid	GC-MS data is available.	[6]
<sup>1</sup> H NMR	2-(Trifluoromethyl)benzoic acid	Spectra are available for reference.	[6][7]
<sup>13</sup> C NMR	2-(Trifluoromethyl)benzoic acid	Spectra are available for reference.	[8]

| Infrared (IR) Spectroscopy | 2-(Trifluoromethyl)benzoic acid | FTIR spectra are available. [[6][9] |

## Synthesis and Reactivity

The synthesis of 2-(trifluoromethyl)benzoic acid hydrazide typically starts from its corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid, which is a vital building block in the pharmaceutical and agrochemical industries.[10] The general synthetic route involves a two-step process: esterification of the acid followed by hydrazinolysis.

## Workflow for the Synthesis of 2-(Trifluoromethyl)benzoic Acid Hydrazide

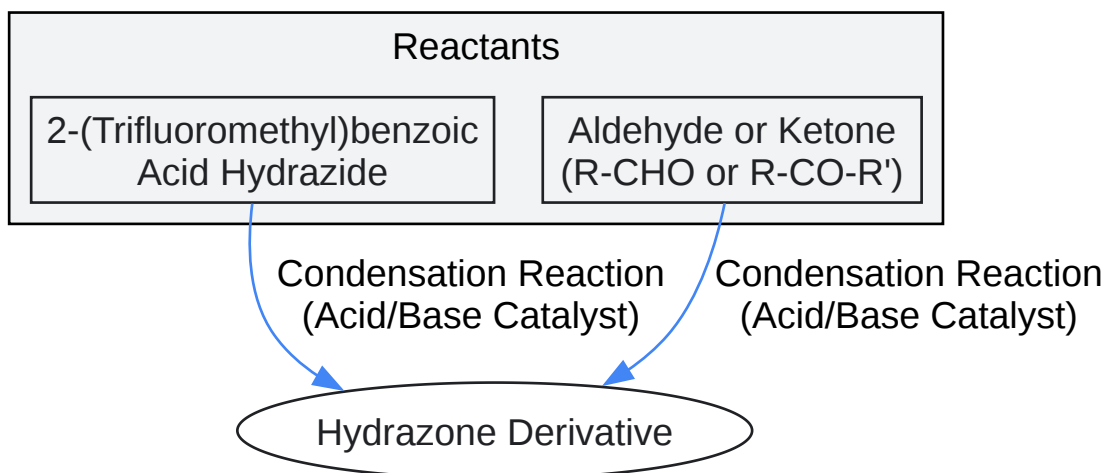


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A generalized synthesis workflow for the target compound.

A primary reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[11][12] This reactivity is fundamental to its utility in medicinal chemistry, as the resulting hydrazone scaffold is associated with a wide range of biological activities.[13]

## General Reactivity: Hydrazone Formation



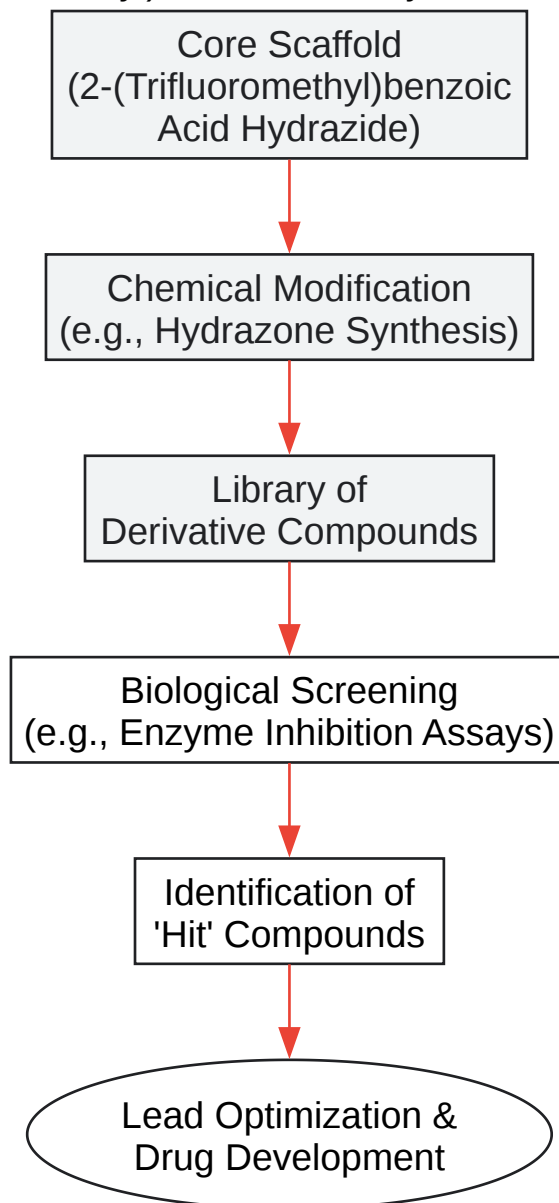
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The key reaction of the hydrazide to form hydrazones.

## Applications and Biological Relevance

The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in drug molecules. This makes 2-(trifluoromethyl)benzoic acid and its derivatives, including the hydrazide, valuable scaffolds in drug discovery. Hydrazones derived from substituted benzohydrazides are investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[13] For instance, hydrazones based on the similar 4-(trifluoromethyl)benzohydrazide have been identified as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[12]

## Role of 2-(Trifluoromethyl)benzoic Acid Hydrazide in Drug Discovery



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A logical diagram illustrating the compound's utility in research.

## Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(trifluoromethyl)benzoic acid hydrazide is associated with the following hazard statements:

- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H335: May cause respiratory irritation[3]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Experimental Protocols

### Synthesis of 2-(Trifluoromethyl)benzoic Acid Hydrazide

This protocol is adapted from a general procedure for a structurally similar compound, 4-(trifluoromethyl)benzohydrazide.[12]

#### Step 1: Esterification of 2-(Trifluoromethyl)benzoic Acid

- To a round-bottom flask, add 2-(trifluoromethyl)benzoic acid.
- Add an excess of methanol to act as both solvent and reactant.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
- After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product, methyl 2-(trifluoromethyl)benzoate, with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by distillation or chromatography.

#### Step 2: Hydrazinolysis of the Methyl Ester

- Dissolve the purified methyl 2-(trifluoromethyl)benzoate in ethanol in a round-bottom flask.

- Add an excess of hydrazine hydrate to the solution.
- Heat the reaction mixture to reflux for several hours (monitor by TLC).
- Upon completion, cool the mixture. The product, 2-(trifluoromethyl)benzoic acid hydrazide, often precipitates from the solution.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide.

## General Synthesis of Hydrazone Derivatives

This protocol is adapted from a general procedure for forming hydrazones from hydrazides.<sup>[12]</sup>

- Dissolve 1 molar equivalent of 2-(trifluoromethyl)benzoic acid hydrazide in a suitable solvent (e.g., methanol or ethanol) with gentle heating if necessary.
- In a separate flask, dissolve 1.1 molar equivalents of the desired aldehyde or ketone in the same solvent.
- Add the aldehyde/ketone solution to the hydrazide solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
- Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture in an ice bath to induce precipitation of the hydrazone product.
- Collect the solid product by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry to obtain the purified hydrazone. Recrystallization can be performed if further purification is needed.

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